molecular formula C22H22FN3O3S B2906618 N-(4-fluorophenyl)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]acetamide CAS No. 890604-52-1

N-(4-fluorophenyl)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]acetamide

Cat. No. B2906618
CAS RN: 890604-52-1
M. Wt: 427.49
InChI Key: OSZHONIIAPGUHY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a piperazine-based compound that has been synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to work by inhibiting the aggregation of beta-amyloid protein, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have low toxicity, which makes it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluorophenyl)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]acetamide is its low toxicity, which makes it a promising candidate for further development. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research and development of N-(4-fluorophenyl)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]acetamide. One potential direction is to further investigate its anticancer properties and explore its potential use in cancer therapy. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research can be done to optimize the synthesis method and improve the solubility of the compound in water.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]acetamide involves a multistep process that includes the reaction of 4-fluoroaniline with naphthalene-2-sulfonyl chloride to form 4-fluoro-N-(naphthalene-2-sulfonyl)aniline. This intermediate compound is then reacted with piperazine to form N-(4-fluorophenyl)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]acetamide. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-(4-fluorophenyl)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S/c23-19-6-8-20(9-7-19)24-22(27)16-25-11-13-26(14-12-25)30(28,29)21-10-5-17-3-1-2-4-18(17)15-21/h1-10,15H,11-14,16H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZHONIIAPGUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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